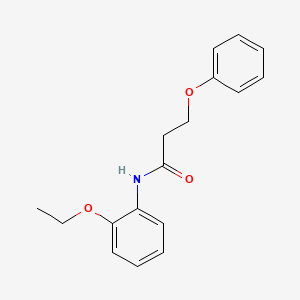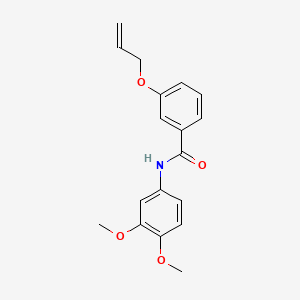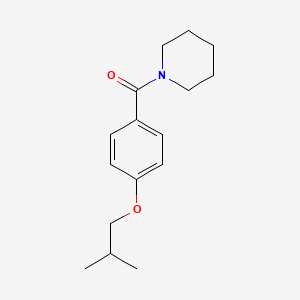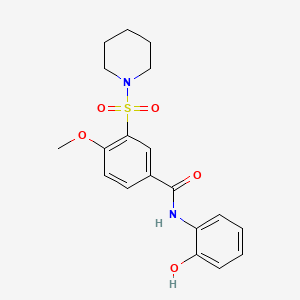![molecular formula C18H20ClN3O B4404904 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide
Descripción general
Descripción
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which plays a critical role in mitotic spindle formation and chromosome segregation during cell division. Inhibition of Aurora A kinase by this compound leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. This compound has also been shown to sensitize cancer cells to radiation therapy, suggesting that it may have potential as a combination therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for Aurora A kinase. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to radiation therapy.
Propiedades
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-7-15(13-16(17)19)20-18(23)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODMYUULTJVKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate](/img/structure/B4404834.png)
![1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404837.png)
![1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404846.png)

![4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4404863.png)



![ethyl 1-[3-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404890.png)
![4-[4-(2-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4404897.png)

![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)